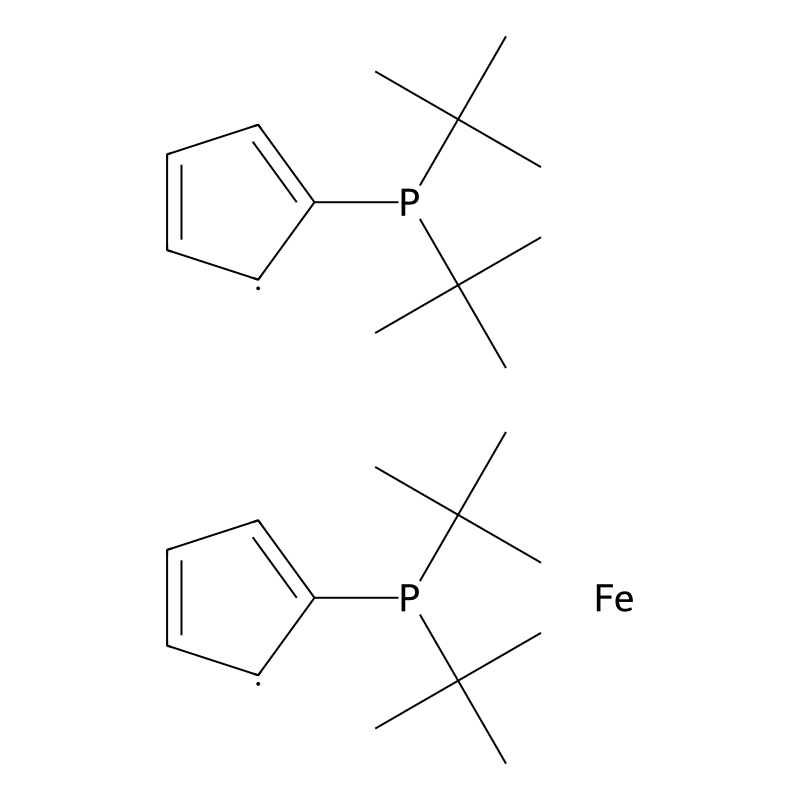

C26H44FeP2

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound with the molecular formula C26H44FeP2 is known as 1,1'-bis(di-tert-butylphosphino)ferrocene. It is a coordination compound that features a ferrocene backbone, which consists of an iron (Fe) atom sandwiched between two cyclopentadienyl anions. The unique aspect of this compound lies in its two di-tert-butylphosphino groups, which enhance its properties as a ligand in various

DTBPF itself is not widely studied for its biological activity. However, its role as a ligand is crucial in designing catalysts for various organic transformations []. In homogeneous catalysis, DTBPF binds to a metal center, altering its electronic properties and influencing its reactivity towards specific substrates. The steric bulk of the tert-butyl groups can also affect the reaction pathway by controlling the access of reactants to the metal center [].

- Although detailed safety data is not always publicly available for research chemicals, organometallic compounds can pose hazards. They may be flammable, air-sensitive, or toxic [].

- It is advisable to always consult the Safety Data Sheet (SDS) for a specific compound before handling it in a laboratory.

Properties of DTBPF relevant to scientific research

- Electron donor: DTBPF is a bulky, electron-donating ligand. This means it donates electrons to the central metal atom in a complex, influencing its reactivity. Source: Ereztech:

- Steric hindrance: The bulky tert-butyl groups on the phosphorous atoms create steric hindrance around the metal center. This can affect the size and shape of the molecule, and influence how it interacts with other molecules. Source: Royal Society of Chemistry:

Applications of DTBPF in scientific research

DTBPF is used as a ligand in research on various types of catalysts, including:

- Homogeneous catalysis: DTBPF can be used as a ligand in homogeneous catalysts, where the catalyst and reactants are in the same phase (often a liquid). These catalysts are used in a variety of organic reactions, such as hydrogenation and hydroformylation. Source: ScienceDirect:

- Cross-coupling reactions: DTBPF can be used as a ligand in catalysts for cross-coupling reactions, which are important for forming carbon-carbon bonds. Source: American Chemical Society:

1,1'-bis(di-tert-butylphosphino)ferrocene acts primarily as a ligand in catalytic reactions, particularly in cross-coupling reactions involving bromoarenes and other electrophiles. It facilitates the formation of carbon-carbon bonds through mechanisms such as oxidative addition and reductive elimination. The compound has been effectively utilized in palladium-catalyzed coupling reactions, showcasing its ability to stabilize metal centers and enhance reaction rates .

The synthesis of 1,1'-bis(di-tert-butylphosphino)ferrocene typically involves several steps:

- Preparation of Ferrocene: The initial step usually includes the synthesis of ferrocene from cyclopentadiene and iron(II) chloride.

- Phosphine Ligand Formation: Di-tert-butylphosphine is synthesized from phosphorus trichloride and tert-butanol.

- Coupling Reaction: The final product is obtained through the reaction of ferrocene with di-tert-butylphosphine under appropriate conditions, often involving solvents like dichloromethane or tetrahydrofuran .

1,1'-bis(di-tert-butylphosphino)ferrocene has several notable applications:

- Catalysis: It serves as a highly effective ligand in various catalytic processes, including cross-coupling reactions in synthetic organic chemistry.

- Material Science: The compound can be used in the development of new materials due to its unique electronic properties derived from the ferrocene structure.

- Research: It is employed in studies related to organometallic chemistry and coordination chemistry .

Interaction studies involving 1,1'-bis(di-tert-butylphosphino)ferrocene primarily focus on its behavior as a ligand with transition metals. These studies reveal how the steric and electronic properties of the di-tert-butylphosphino groups influence the reactivity and stability of metal complexes formed with this ligand. Notably, it has been shown to stabilize palladium complexes effectively during catalytic processes .

Several compounds share structural similarities with 1,1'-bis(di-tert-butylphosphino)ferrocene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1'-Bis(diphenylphosphino)ferrocene | C26H24FeP2 | Utilized in similar catalytic applications but with different steric properties. |

| 1,1'-Bis(dimethylphosphino)ferrocene | C26H30FeP2 | Exhibits different electronic characteristics due to smaller substituents. |

| 1,1'-Bis(phenylphosphino)ferrocene | C26H25FeP2 | Features phenyl groups that alter solubility and reactivity compared to tert-butyl variants. |

Uniqueness

The uniqueness of 1,1'-bis(di-tert-butylphosphino)ferrocene lies in its bulky di-tert-butyl substituents that provide significant steric hindrance and electronic effects, enhancing its performance as a ligand in various catalytic systems compared to other phosphine ligands.